(3S)-3-aminopyrrolidine-3-carboxylic acid

概要

説明

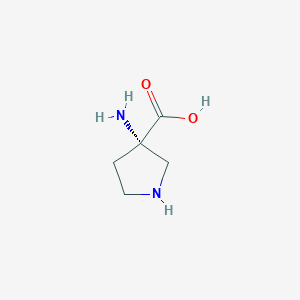

(3S)-3-aminopyrrolidine-3-carboxylic acid is a chiral molecule characterized by the presence of an amino group, a carboxylic acid group, and a pyrrolidine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminopyrrolidine-3-carboxylic acid typically involves the use of asymmetric synthesis techniques. One common method is the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar asymmetric synthesis techniques, optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

(3S)-3-aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides and other substituted products.

科学的研究の応用

Modulators of Chemokine Receptors

One of the prominent applications of (3S)-3-aminopyrrolidine-3-carboxylic acid is in the development of modulators for chemokine receptors. Research has indicated that derivatives of this compound can influence chemokine receptor activity, which is crucial in treating various inflammatory and autoimmune diseases. A patent outlines the synthesis of such derivatives and their potential therapeutic uses .

Antiviral and Antimicrobial Activities

Studies have shown that compounds related to this compound exhibit antiviral properties. For instance, its derivatives have been investigated for their efficacy against viral infections, potentially providing a basis for new antiviral drugs. The structural characteristics of the compound allow it to interact effectively with viral proteins, inhibiting their function .

Chiral Building Block

In organic chemistry, this compound serves as a chiral building block for synthesizing various biologically active compounds. Its chirality makes it particularly useful in asymmetric synthesis, where the spatial arrangement of atoms is crucial for biological activity.

Reagent in Organic Reactions

The compound is utilized as a reagent in several organic reactions, including nucleophilic substitutions and cyclization processes. Its ability to form stable intermediates facilitates the synthesis of complex molecules with high stereochemical fidelity .

Case Studies

作用機序

The mechanism of action of (3S)-3-aminopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. It may inhibit enzymes like D-amino acid oxidase and L-amino acid oxidase, affecting amino acid metabolism pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: Shares a similar pyrrolidine ring structure but differs in its additional fused ring system.

Pyrrolidine-3-carboxylic acid derivatives: These compounds have similar structural features but may vary in their substituents and stereochemistry.

Uniqueness

(3S)-3-aminopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on the same carbon atom.

生物活性

(3S)-3-Aminopyrrolidine-3-carboxylic acid, also known as 3-aminopyrrolidine-3-carboxylic acid, is a chiral compound that has garnered attention due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological systems, and potential therapeutic uses.

Research indicates that this compound can act as an inhibitor in various enzymatic processes, particularly those involving neurotransmitter pathways. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, potentially influencing metabolic pathways and cellular functions. The compound has been shown to modulate neurotransmitter systems, which could lead to applications in treating conditions such as depression and anxiety disorders.

Biological Activities

-

Enzyme Inhibition :

- This compound has been studied for its role in inhibiting enzymes related to neurotransmitter synthesis and degradation. This inhibition can affect levels of neurotransmitters like GABA and glutamate, which are critical for mood regulation and cognitive function.

-

Receptor Interaction :

- The compound can bind to various receptors, including those involved in GABAergic signaling. This interaction may enhance or inhibit receptor activity, contributing to its potential effects on anxiety and depression.

- Modulation of Neurotransmitter Systems :

Research Findings and Case Studies

A number of studies have investigated the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly inhibit human ornithine aminotransferase, a key enzyme involved in amino acid metabolism.

- Another investigation highlighted its potential role as a therapeutic agent in modulating chemokine receptor activity, suggesting implications for inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the unique aspects of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring with an amino and carboxylic acid group | Potential therapeutic applications in neurology |

| L-Proline | Pyrrolidine ring with a carboxylic acid group | Naturally occurring amino acid; non-chiral |

| 4-Aminobutyric Acid | Aliphatic chain with amine and carboxylic acid | Different stereochemistry; potential neuroprotective effects |

特性

IUPAC Name |

(3S)-3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。